molecular formula C16H14O4 B2417605 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 2109060-05-9

3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B2417605
CAS RN: 2109060-05-9
M. Wt: 270.284
InChI Key: SFOSIZOYHRZVOE-UHFFFAOYSA-N
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Description

3-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid, also known as AMCA, is a chemical compound that has been widely used in scientific research due to its unique properties. AMCA is a biphenyl derivative that contains a carboxylic acid group and an acetoxymethyl group. It is a colorless and odorless compound that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

Fluorescence Chemosensors

3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid derivatives, due to their carboxyl group, have been explored for creating fluorescence turn-on chemosensors. These sensors can detect specific ions like Al(3+) in living cells. The ion-induced aggregation activates the fluorescence, allowing for selective and sensitive detection, which is valuable in biological studies and complex biosystems analysis (Gui et al., 2015).

Organic Synthesis and C-H Activation

In organic chemistry, the compound is utilized in the context of C(sp3)–H activation of carboxylic acids. This area of research focuses on developing methods to functionalize carboxylic acids, exploring novel ligands, tools, and strategies for utilizing free aliphatic carboxylic acids in C–H-activation-based transformations (Uttry & van Gemmeren, 2019).

Antibacterial Activity

Some derivatives of this compound show significant in vitro antibacterial activity, especially against Gram-positive bacteria. This research is crucial in developing new antibacterial agents (Kim et al., 1984).

Enzymatic Resolution of Alcohols

The compound also finds application in the enzymatic resolution of alcohols. It acts as an acyl donor in reactions, offering an environmentally friendly approach with high reactivity and optical purity in the production of secondary alcohols (Kita et al., 2000).

High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, the derivatives of this compound are used as fluorescence reagents for carboxylic acids in HPLC. This method enables sensitive detection of various carboxylic acids, demonstrating its importance in analytical methodologies (Tsuchiya et al., 1982).

Polymer Science

In material science, the compound is used in synthesizing poly(4'-hydroxybiphenyl-4-carboxylic acid) with distinct crystal lattices. This research is significant for developing new polymeric materials with specific thermal and structural properties (Schwarz & Kricheldorf, 1995).

Safety and Hazards

The safety data sheet for (3-(Acetoxymethyl)phenyl)boronic acid suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It also recommends using protective equipment during handling .

properties

IUPAC Name

4-[3-(acetyloxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-10-12-3-2-4-15(9-12)13-5-7-14(8-6-13)16(18)19/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOSIZOYHRZVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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